molecular formula C18H17N3O3SD4 B602534 Rabeprazole D4 CAS No. 934295-48-4

Rabeprazole D4

Cat. No. B602534
M. Wt: 363.47
InChI Key:
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Description

Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of parietal cells .


Synthesis Analysis

Rabeprazole is synthesized through a shorter route of synthesis for 2-Chloromethyl pyridine intermediate and in situ condensation with 2-Mercaptobenzimidazole . This strategy is advantageous from the commercial scale-up point and helps in reducing the overall timeline and cost for the large-scale manufacture of Rabeprazole sodium .


Molecular Structure Analysis

Rabeprazole D4 has a molecular formula of C18H21N3O3S . It is a deuterium-labeled Rabeprazole .


Chemical Reactions Analysis

Rabeprazole sodium is known to be very unstable at acidic conditions or some acidic pharmaceutical excipients such as acrylic acid polymer (carbomer 934) with carboxylic acids . The degradation mechanism of binary blends of rabeprazole with pharmaceutical excipients in a solid state without using solvents was investigated .

Scientific Research Applications

  • Pharmacokinetics Study : A study by Su et al. (2017) developed a rapid and sensitive chiral assay using supercritical fluid chromatography tandem mass spectrometry. This method was applied to investigate the pharmacokinetics of Rabeprazole enantiomers in dog plasma.

  • Degradation Product Analysis : Bhandi et al. (2016) conducted research on the identification and characterization of stressed degradation products of Rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments. This study also assessed the in vitro toxicity of these degradation products on cell lines (Bhandi et al., 2016).

  • Comparative Clinical Trials : A placebo-controlled trial by Williams et al. (1998) assessed the effects of Rabeprazole versus Omeprazole on 24-hour intragastric acidity and plasma gastrin concentrations in young healthy male subjects (Williams et al., 1998).

  • Tolerability Profile Review : Thjodleifsson and Cockburn (1999) reviewed Rabeprazole’s tolerability profile in clinical trials, highlighting its efficacy and safety in treating acid-related diseases (Thjodleifsson & Cockburn, 1999).

  • Enantiomers Determination : A study by Kim et al. (2017) focused on the enantioselective separation and determination of Rabeprazole enantiomers in commercial tablets, contributing to quality control in pharmaceutical formulations (Kim et al., 2017).

  • Pharmacology Review : Dadabhai and Friedenberg (2009) reviewed the pharmacology of Rabeprazole in the treatment of acid-peptic-related disorders, providing insights into its pharmacodynamic properties (Dadabhai & Friedenberg, 2009).

  • Hypergastrinaemia and ECL-Cell Hyperplasia : Robinson (1999) discussed the implications of hypergastrinaemia and enterochromaffin-like-cell hyperplasia related to Rabeprazole use (Robinson, 1999).

Safety And Hazards

Rabeprazole can cause kidney problems . It is harmful if swallowed, and precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest pain, and in the therapy of Barrett’s esophagus . It has also shown antiproliferative effects on human gastric cancer cell lines . These findings suggest potential future directions for the use of Rabeprazole.

properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-ZDPIWEEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole-d4

Citations

For This Compound
5
Citations
LN Sun, Y Zhang, YQ Yang, Y Shen… - Journal of …, 2020 - Wiley Online Library
Proton pump inhibitors, including omeprazole, rabeprazole, lansoprazole, and pantoprazole, achieved simultaneous enantioselective determination in the human plasma by chiral …
HJ Kim, S Jeong, MK Park, HY Kim, JH Lee, JG Hwang - 2022 - medtextpublications.com
… rabeprazole-d4 (internal standard) levels, MRM transitions of m/z=360.1 → 242.0 and 364.1 → 242.0 were monitored, respectively. Stock solutions of rabeprazole and rabeprazole-d4 (…
Number of citations: 0 www.medtextpublications.com
S Bae, J Kwon, MH Lee, KS Yu… - … Design, Development and …, 2023 - Taylor & Francis
… The plasma concentration of rabeprazole was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rabeprazole-d4 sodium salt as the internal standard. …
Number of citations: 9 www.tandfonline.com
TJ Lee, D Kim, JC Kim, SW Ro, DH Na - Journal of Pharmaceutical …, 2023 - Springer
… The optimized mass to charge (m/z) transitions for dexrabeprazole and rabeprazole-D4 (internal standard, IS) were 360.10 → 242.10 and 364.18 → 242.00, respectively. To verify that …
Number of citations: 4 link.springer.com
P Zhao, M Deng, P Huang, J Yu, X Guo… - Analytical and …, 2016 - Springer
This report describes, for the first time, the simultaneous enantioselective determination of proton-pump inhibitors (PPIs-omeprazole, lansoprazole, pantoprazole, and rabeprazole) in …
Number of citations: 32 link.springer.com

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